N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNZZKSSLFKSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan carboxamide moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has been investigated for its antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including resistant strains.
Anticancer Properties
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. A study focusing on related oxadiazole compounds revealed their potential to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that this compound could serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for anti-inflammatory drug development. Similar oxadiazole derivatives have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Materials Science Applications
This compound can also be utilized in materials science:
Polymer Synthesis
This compound can act as a building block for synthesizing advanced polymers with tailored properties. Its unique functional groups allow for the creation of materials with specific electronic and optical characteristics.
Nanomaterials Development
Research into the incorporation of oxadiazole derivatives into nanomaterials has shown that they can enhance the stability and functionality of these materials. The ability to modify surface properties through chemical functionalization opens avenues for applications in sensors and drug delivery systems.
Organic Synthesis Applications
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its reactivity allows chemists to explore new synthetic methodologies:
Synthetic Methodologies
The compound can facilitate reactions that lead to the formation of novel heterocycles or complex organic molecules. This is particularly useful in drug discovery where diverse chemical libraries are essential.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives containing the oxadiazole moiety induced apoptosis through caspase activation pathways. The findings suggest that modifications to the structure of this compound could enhance its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Cyanomethyl (a4): The nitrile group could introduce polarity, affecting solubility and target binding . Bromofuryl (): Bromine’s electron-withdrawing effect might alter electronic distribution, influencing receptor affinity .
Physicochemical Properties
- Density and pKa: The compound has a predicted density of 1.40 g/cm³ and pKa of 11.85, indicating moderate hydrophobicity and basicity . The target compound’s phenoxymethyl group likely increases hydrophobicity compared to a4 or a5.
- Spectral Data : IR and NMR spectra for a4 and a5 confirmed structural integrity, with characteristic peaks for C=O (1667 cm⁻¹) and aromatic protons (δ 7.43–8.50 ppm) . Similar methods would validate the target compound.
Biological Activity
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features both oxadiazole and furan rings, which are known for their diverse biological activities. The unique structural characteristics contribute to its potential as an antimicrobial and anticancer agent. The molecular formula is , with a molecular weight of 269.25 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can act as an inhibitor for enzymes involved in cancer progression.
- Antimicrobial Activity : The compound exhibits properties that disrupt bacterial cell wall synthesis.
- Cell Cycle Interference : It may induce apoptosis in cancer cells by interfering with cell cycle regulation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it showed an IC50 value of 1.95 µM against the MDA-MB-435 melanoma cell line, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : this compound was tested against various strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.
Case Studies
- Zhang et al. Study (2023) : This research synthesized several oxadiazole derivatives and screened them for anticancer activity using the TRAP PCR-ELISA assay. The findings indicated that derivatives similar to this compound exhibited high potency against multiple cancer cell lines .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to targets involved in cancer cell proliferation, suggesting a mechanism through which it may exert its anticancer effects .
Q & A
Q. What are standard synthetic routes for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
A multi-step synthesis is typically employed:
- Step 1 : Esterification of phenoxymethyl-substituted carboxylic acid derivatives (e.g., phenoxyacetic acid) to form hydrazides via hydrazinolysis .
- Step 2 : Cyclization of the hydrazide with cyanogen bromide (BrCN) or carbodiimides to form the 1,3,4-oxadiazole ring .
- Step 3 : Coupling the oxadiazole-2-amine intermediate with furan-2-carboxylic acid derivatives (e.g., furan-2-carbonyl chloride) in dry THF using NaH as a base . Key Optimization : Reflux conditions (e.g., 18–24 h at 120°C) and inert atmospheres improve yields (70–89%) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, MeOH, reflux | 75–85% | |
| Oxadiazole cyclization | BrCN, MeOH, RT | 65–80% | |
| Amide coupling | Furan-2-carbonyl chloride, NaH, THF | 70–89% |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- 1H/13C NMR : Assign peaks for furan (δ 6.5–7.5 ppm) and oxadiazole (δ 8.0–8.5 ppm) protons .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- X-ray crystallography : Resolve planar oxadiazole and furan rings with dihedral angles <30° between aromatic systems (e.g., using SHELXL for refinement) .
Q. What preliminary biological assays are relevant for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–64 µg/mL) .
- Enzyme inhibition : α-Glucosidase or lipoxygenase (LOX) inhibition assays (IC50 values compared to reference inhibitors like acarbose) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen bonding motifs be resolved?
Discrepancies in hydrogen bond patterns (e.g., classical vs. weak interactions) require:
- High-resolution X-ray data : Collect datasets at <1.0 Å resolution to distinguish H-atom positions .
- Hirshfeld surface analysis : Quantify interactions (e.g., Cl···N halogen bonds vs. C–H···O) using CrystalExplorer .
- DFT calculations : Compare experimental and theoretical bond lengths (e.g., N–H···O distances within 2.8–3.0 Å) .
Q. What strategies optimize regioselectivity in oxadiazole ring formation?
Competing 1,2,4- vs. 1,3,4-oxadiazole formation can be mitigated by:
Q. How do substituent variations on the phenoxymethyl group affect bioactivity?
SAR studies suggest:
- Electron-withdrawing groups (e.g., –Cl, –NO2) enhance antimicrobial activity (MIC ↓ 50%) but reduce solubility .
- Methoxy groups improve LOX inhibition (IC50 ~12 µM vs. 25 µM for unsubstituted analogs) .
- Bulkier substituents (e.g., –CF3) decrease cell permeability, as shown in logP calculations (ClogP ↑ from 2.1 to 3.8) .
Q. What advanced techniques validate mechanistic pathways in antitumor activity?
- Apoptosis assays : Annexin V/PI staining to quantify early/late apoptosis in treated cells .
- ROS detection : DCFH-DA fluorescence assays confirm oxidative stress induction .
- Molecular docking : Target proteins (e.g., EGFR, VEGFR-2) modeled using AutoDock Vina (binding energies <−8 kcal/mol) .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental data?
- Computational limitations : LogP values (e.g., 2.5 predicted vs. 1.8 experimental) fail to account for crystal packing effects .
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter dissolution rates . Resolution : Use PXRD to identify dominant polymorphs and refine solubility models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
